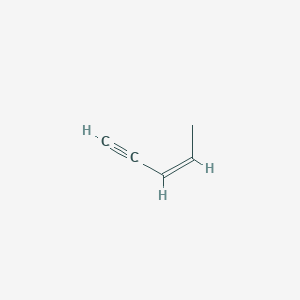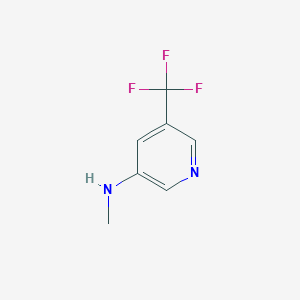![molecular formula C15H22N2O3 B151790 tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate CAS No. 153407-40-0](/img/structure/B151790.png)
tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate (TBDEC) is a carbamate compound that has been extensively studied in recent years due to its potential applications in a variety of fields. This compound has been found to exhibit a wide range of biological activities, including antifungal, antioxidant, and anti-inflammatory properties. It has also been used as a reagent in various synthetic reactions, such as the synthesis of peptides and peptidomimetics.
Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
- Tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate has been used as a key intermediate in the synthesis of various biologically active molecules. For instance, it has been utilized in the rapid synthesis of compounds like omisertinib (AZD9291), a medication used in cancer treatment, showcasing its importance in medicinal chemistry (Zhao et al., 2017).
Development of Synthetic Methodologies
- Research has also focused on developing novel synthetic methods using tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate. For example, a study detailed an efficient stereoselective route for the preparation of its stereoisomers, which are crucial intermediates for the synthesis of factor Xa inhibitors, highlighting its role in the synthesis of complex molecular architectures (Wang et al., 2017).
Advancements in Organic Chemistry
- The compound has been instrumental in advancing organic chemistry, particularly in reactions such as the Curtius rearrangement, where it has been used to obtain Boc-protected amines. This showcases its versatility in facilitating the synthesis of protected amine derivatives under mild and efficient conditions (Lebel & Leogane, 2005).
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-10-7-6-8-11(2)13(10)17-12(18)9-16-14(19)20-15(3,4)5/h6-8H,9H2,1-5H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNUIQQYGXSWLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


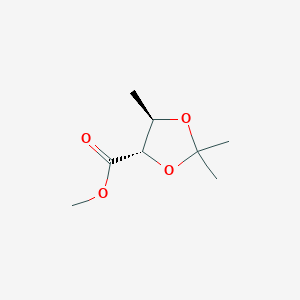
![(5-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B151717.png)
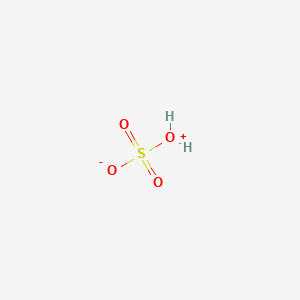
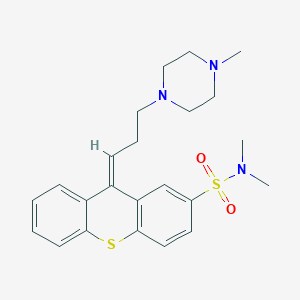
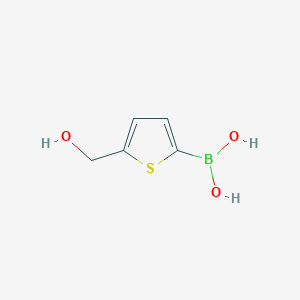
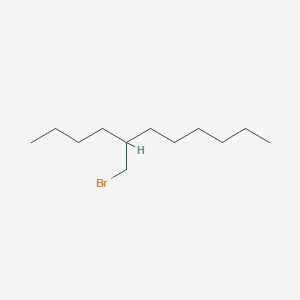
![1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)](/img/structure/B151734.png)
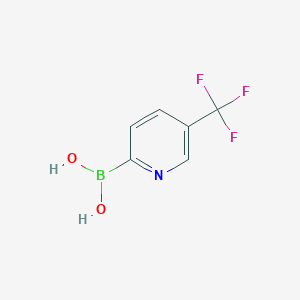
![1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one](/img/structure/B151738.png)
